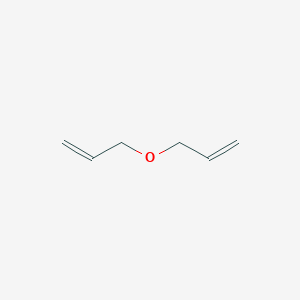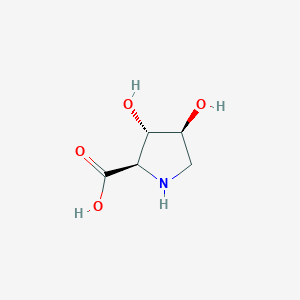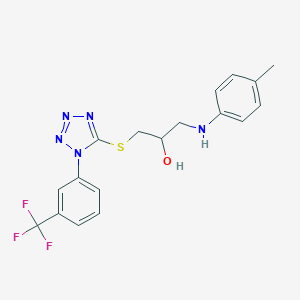
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)-, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
作用机制
TAK-659 selectively inhibits BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by TAK-659 blocks these signaling events, leading to decreased proliferation and survival of B-cells.
生化和生理效应
TAK-659 has been shown to selectively inhibit BTK in vitro and in vivo, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
TAK-659 has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling and function. TAK-659 has also shown promising anti-tumor activity in preclinical models of B-cell malignancies, which makes it a potential therapeutic agent for these diseases.
One limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that TAK-659 is a tool compound and may not have the same pharmacokinetic and pharmacodynamic properties as a drug candidate.
未来方向
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Preclinical studies have shown promising results, and clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans.
Another area of interest is the use of TAK-659 as a tool compound for studying B-cell receptor signaling and B-cell function. TAK-659 is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in B-cell signaling and function.
In addition, further studies are needed to understand the mechanism of action of TAK-659 and its effects on B-cell signaling and function. This could lead to the development of new therapeutic targets and strategies for the treatment of B-cell malignancies and autoimmune diseases.
Conclusion:
TAK-659 is a potent and selective inhibitor of BTK, which has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies and autoimmune diseases. TAK-659 is also a valuable tool compound for studying B-cell receptor signaling and B-cell function. Further research is needed to evaluate the safety and efficacy of TAK-659 in humans and to understand its mechanism of action and effects on B-cell signaling and function.
合成方法
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the synthesis of the tetrazole ring, followed by the synthesis of the thioether moiety. The final step is the coupling of the two fragments to form the desired product. The synthesis of TAK-659 has been optimized to yield high purity and high yield.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that TAK-659 selectively inhibits BTK and blocks B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
CAS 编号 |
133506-56-6 |
|---|---|
产品名称 |
2-Propanol, 1-((4-methylphenyl)amino)-3-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)- |
分子式 |
C18H18F3N5OS |
分子量 |
409.4 g/mol |
IUPAC 名称 |
1-(4-methylanilino)-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C18H18F3N5OS/c1-12-5-7-14(8-6-12)22-10-16(27)11-28-17-23-24-25-26(17)15-4-2-3-13(9-15)18(19,20)21/h2-9,16,22,27H,10-11H2,1H3 |
InChI 键 |
MHCJWJJQLUGENF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)O |
规范 SMILES |
CC1=CC=C(C=C1)NCC(CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F)O |
同义词 |
1-[(4-methylphenyl)amino]-3-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-y l]sulfanyl-propan-2-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



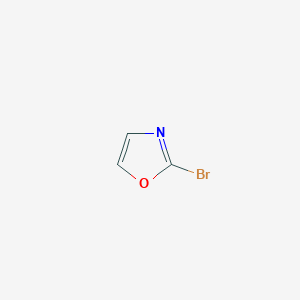
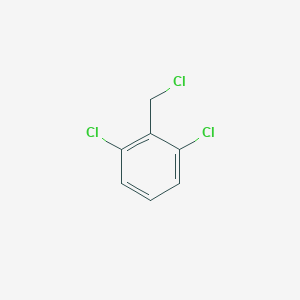
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
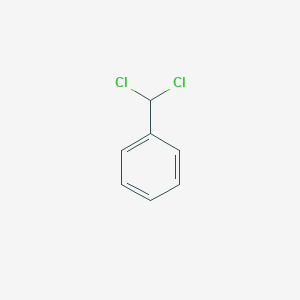
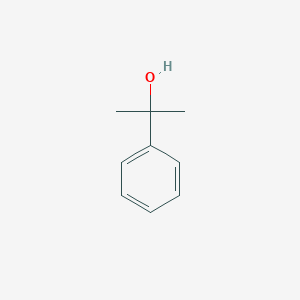
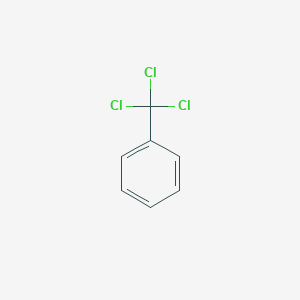
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
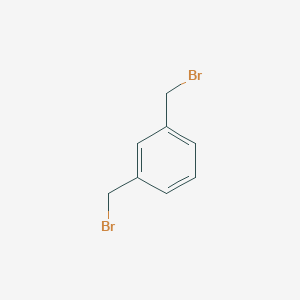
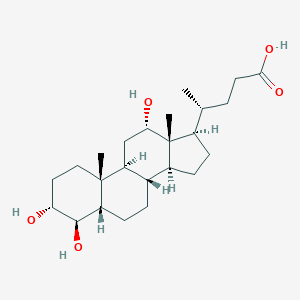
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
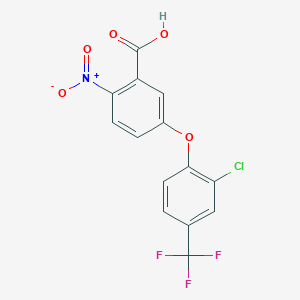
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
